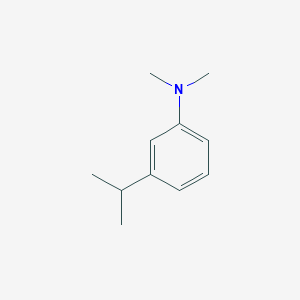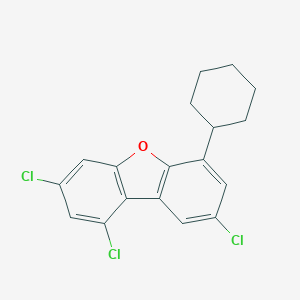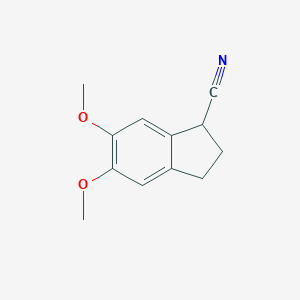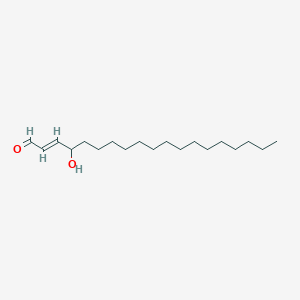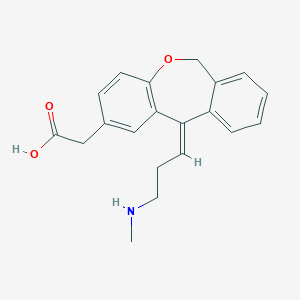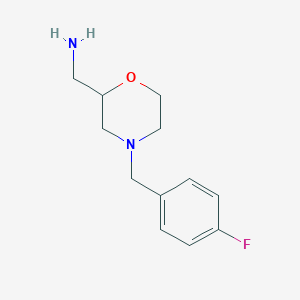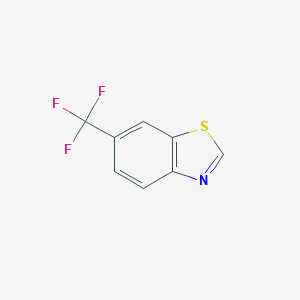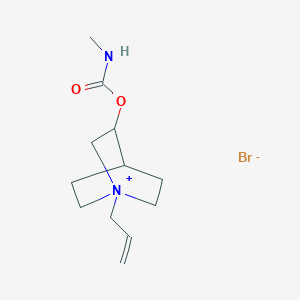
3-Carbamyl-N-allylquinuclidinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamyl-N-allylquinuclidinium, also known as CAQ, is a synthetic compound that has shown promising results in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
3-Carbamyl-N-allylquinuclidinium acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. By blocking the M2 receptor, 3-Carbamyl-N-allylquinuclidinium reduces the inhibitory effect of acetylcholine on the release of other neurotransmitters, such as dopamine and serotonin. This leads to an increase in the release of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Carbamyl-N-allylquinuclidinium are dependent on the specific experimental conditions and the target tissue or organ. In general, 3-Carbamyl-N-allylquinuclidinium has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Carbamyl-N-allylquinuclidinium for lab experiments is its selectivity for the M2 muscarinic acetylcholine receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Additionally, 3-Carbamyl-N-allylquinuclidinium is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments.
One limitation of 3-Carbamyl-N-allylquinuclidinium is its potential toxicity, particularly at high concentrations. Additionally, the effects of 3-Carbamyl-N-allylquinuclidinium may be dependent on the specific experimental conditions, such as the concentration of 3-Carbamyl-N-allylquinuclidinium and the target tissue or organ.
Orientations Futures
There are several potential future directions for the use of 3-Carbamyl-N-allylquinuclidinium in scientific research. One area of interest is the investigation of the role of the M2 muscarinic acetylcholine receptor in Alzheimer's disease and other neurodegenerative disorders. Additionally, 3-Carbamyl-N-allylquinuclidinium may have potential therapeutic applications in the treatment of pain and inflammation. Finally, further studies are needed to determine the optimal experimental conditions for the use of 3-Carbamyl-N-allylquinuclidinium in various research applications.
Méthodes De Synthèse
The synthesis of 3-Carbamyl-N-allylquinuclidinium involves a series of chemical reactions that result in the formation of a quinuclidine ring system. The starting material for the synthesis is N-allylquinuclidine, which is reacted with cyanogen bromide to form the corresponding nitrile. The nitrile is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the corresponding acid chloride. Finally, the acid chloride is reacted with urea to form 3-Carbamyl-N-allylquinuclidinium.
Applications De Recherche Scientifique
3-Carbamyl-N-allylquinuclidinium has been extensively studied for its potential use as a tool in neuroscience research. It has been shown to selectively block the M2 muscarinic acetylcholine receptor, which is involved in the regulation of acetylcholine release in the brain. This selective blocking action allows for the investigation of the role of the M2 receptor in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
147137-16-4 |
|---|---|
Nom du produit |
3-Carbamyl-N-allylquinuclidinium |
Formule moléculaire |
C12H21BrN2O2 |
Poids moléculaire |
305.21 g/mol |
Nom IUPAC |
(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |
InChI |
InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |
Clé InChI |
BXDQGQQKPNCSLK-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
SMILES canonique |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
Synonymes |
3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





